![molecular formula C23H20N4O3 B2505393 N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326931-61-6](/img/structure/B2505393.png)

N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

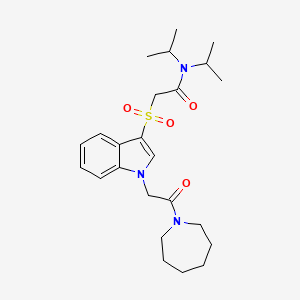

The compound "N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide" is a derivative of N-benzyl-substituted acetamide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with N-benzyl substitution and heterocyclic components such as oxadiazole and pyridine rings have been synthesized and studied for their biological properties, including kinase inhibitory and anticancer activities .

Synthesis Analysis

The synthesis of related N-benzyl-substituted acetamide derivatives typically involves multiple steps. For instance, the synthesis of thiazolyl derivatives as mentioned in the first paper involves the substitution of the pyridine ring with a thiazole and evaluating the resulting compounds for Src kinase inhibitory activities . The second paper describes a three-phase synthesis process for N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which includes the formation of an oxadiazole ring, preparation of N-substituted-2-bromoacetamides, and final coupling to yield the target compounds . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-benzyl-substituted acetamide derivatives is characterized by the presence of a benzyl group attached to an acetamide moiety, with additional heterocyclic components such as oxadiazole or thiazole rings. These structural features are crucial for the biological activity of the compounds. The presence of the oxadiazole ring, for example, is a common motif in medicinal chemistry due to its resemblance to peptide linkages and its ability to engage in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of N-benzyl-substituted acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide specific details on the chemical reactions of these compounds, but generally, the presence of acetamide and heterocyclic rings can undergo various chemical transformations, which can be utilized to further modify the structure and potentially enhance the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-substituted acetamide derivatives are not explicitly detailed in the provided papers. However, such properties are typically determined by the molecular structure and can include solubility, melting point, and stability. The biological screening of these compounds often requires an understanding of these properties to optimize the conditions for their activity assays .

Scientific Research Applications

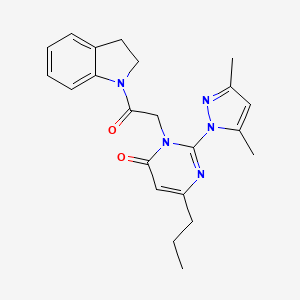

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a wide array of pharmacological activities due to their structural versatility. These compounds have been found to possess anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties. The pharmacological, therapeutic, and biochemical properties of these compounds vary based on their substitution patterns, making them promising candidates for the synthesis of potent drugs (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

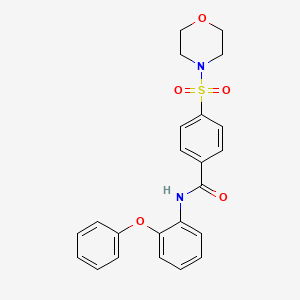

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are highlighted for their effective binding with different enzymes and receptors in biological systems, leading to a wide range of bioactivities. These derivatives are an area of significant interest due to their high therapeutic potency in treating various ailments, offering considerable development value for medicinal chemistry. The systematic review of current developments in 1,3,4-oxadiazole-based compounds across a range of medical applications, such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory agents, underscores their importance (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Antiparasitic Activity

The heterocyclic oxadiazole rings are also under investigation for the development of new drugs to treat parasitic infections. The diversity in the structure of oxadiazole rings, particularly the 1,2,4- and 1,3,4-oxadiazoles, has been explored for the design and synthesis of antiparasitic agents. These studies indicate the oxadiazole core as a versatile scaffold in the development of chemical entities with potential as antiparasitic drugs, demonstrating the broad applicability of these compounds in addressing global health challenges (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Mechanism of Action

Target of Action

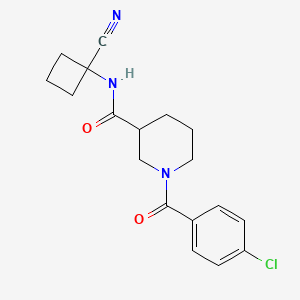

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, similar compounds have been found to exhibit antioxidant properties and inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in the metabolism of arachidonic acid . .

Result of Action

Similar compounds have been found to exhibit antioxidant and anti-inflammatory activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-16-6-5-9-18(12-16)22-25-23(30-26-22)19-10-11-21(29)27(14-19)15-20(28)24-13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZNVYFHFJZSDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)